molecular formula C11H15N3O B1416288 3-(5-methoxy-1H-benzimidazol-2-yl)propan-1-amine CAS No. 897601-78-4

3-(5-methoxy-1H-benzimidazol-2-yl)propan-1-amine

Cat. No.: B1416288
CAS No.: 897601-78-4
M. Wt: 205.26 g/mol
InChI Key: UFXLAXGCSCHCGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(5-methoxy-1H-benzimidazol-2-yl)propan-1-amine” is a biochemical compound used for proteomics research . It has a molecular formula of C11H15N3O and a molecular weight of 205.26 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzimidazole ring attached to a propylamine chain with a methoxy group at the 5-position of the benzimidazole ring .


Physical And Chemical Properties Analysis

The compound “this compound” is a solid at room temperature . Its molecular formula is C11H15N3O and it has a molecular weight of 205.26 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Modification: Complexes derived from 2-(Aminomethyl)Benzimidazole, closely related to the target compound, have been synthesized for various applications, demonstrating the compound's versatility in forming stable structures with potential utility in diverse fields (Patricio-Rangel et al., 2019).
  • Diverse Synthetic Approaches: Innovative synthetic methods, such as microwave-assisted linear approaches, have been explored to produce derivatives of benzimidazole, indicating the compound's adaptability and significance in synthetic chemistry (Chanda et al., 2012).

Biological and Medicinal Applications

  • Antibacterial and Antifungal Properties: Benzimidazole derivatives have shown potent antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Pilyugin et al., 2006); (Gür et al., 2020).
  • Anticancer Activity: Certain benzimidazole derivatives have demonstrated anticancer activities, indicating their potential role in cancer treatment (El-Shekeil et al., 2012); (Rashid, 2020).
  • Cytotoxic and Antimicrobial Effects: Some benzimidazole derivatives have shown significant cytotoxic and antimicrobial properties, further emphasizing their potential therapeutic applications (Noolvi et al., 2014).

Advanced Material Applications

  • Modification of Polymeric Materials: Benzimidazole derivatives have been used to modify polymeric materials, enhancing their thermal stability and biological activities, which could have implications in medical and industrial applications (Aly & El-Mohdy, 2015).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(5-Methoxy-1H-benzimidazol-2-yl)propan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can alter the biochemical pathways in which these enzymes are involved . Additionally, this compound may bind to specific proteins, affecting their function and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the proliferation of certain cancer cell lines, indicating its potential as an antiproliferative agent . Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it may inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, such as prolonged inhibition of cell proliferation or alterations in metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antiproliferative activity against cancer cells . At higher doses, it may cause toxic or adverse effects, including damage to healthy tissues or organs . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, potentially altering their activity and the overall metabolic flux . For example, this compound may inhibit specific enzymes, leading to the accumulation or depletion of certain metabolites . Understanding the metabolic pathways influenced by this compound is essential for elucidating its biochemical and therapeutic effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells . The distribution of this compound within tissues can affect its therapeutic efficacy and potential side effects . Understanding the transport and distribution mechanisms is crucial for optimizing its use in therapeutic applications .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

3-(6-methoxy-1H-benzimidazol-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-15-8-4-5-9-10(7-8)14-11(13-9)3-2-6-12/h4-5,7H,2-3,6,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXLAXGCSCHCGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-methoxy-1H-benzimidazol-2-yl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
3-(5-methoxy-1H-benzimidazol-2-yl)propan-1-amine
Reactant of Route 3
Reactant of Route 3
3-(5-methoxy-1H-benzimidazol-2-yl)propan-1-amine
Reactant of Route 4
Reactant of Route 4
3-(5-methoxy-1H-benzimidazol-2-yl)propan-1-amine
Reactant of Route 5
Reactant of Route 5
3-(5-methoxy-1H-benzimidazol-2-yl)propan-1-amine
Reactant of Route 6
Reactant of Route 6
3-(5-methoxy-1H-benzimidazol-2-yl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.